molecular formula C13H10F2N2O2S B4758884 N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide

N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide

Cat. No. B4758884
M. Wt: 296.29 g/mol
InChI Key: PNYVBYZBANVYSH-UHFFFAOYSA-N
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Description

Thiophene carboxamides and their derivatives are a focus of synthetic organic chemistry due to their wide range of biological activities and applications in materials science. The interest in these compounds stems from their structural diversity, which allows for a broad spectrum of chemical reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives often involves multi-step reactions, starting from basic thiophene structures. A common approach includes the Gewald reaction, utilized for synthesizing thiophene derivatives with specific substituents, followed by further functionalization through reactions with different aryl aldehydes to yield Schiff bases, among other derivatives (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

Crystal structure analysis is pivotal for understanding the spatial arrangement of atoms within thiophene carboxamides. X-ray diffraction studies reveal the monoclinic space group crystallization, detailing the molecular dimensions and intermolecular interactions, such as hydrogen bonding and π···π interactions, that stabilize the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

Thiophene carboxamides undergo various chemical reactions, including condensation with amines, cyclization, and alkylation, leading to a wide range of functional derivatives. These reactions expand the utility of thiophene carboxamides in synthesizing biologically active molecules and materials with specific properties (Dotsenko et al., 2013).

Physical Properties Analysis

The physical properties of thiophene carboxamide derivatives, such as solubility, molecular weight, and thermal stability, are influenced by their specific structural features. These properties are critical for their application in materials science and pharmaceuticals, as they affect processing conditions and biological availability (Gutch, Banerjee, & Jaiswal, 2003).

Chemical Properties Analysis

The chemical properties of thiophene carboxamides, including reactivity, acidity, and basicity, are dictated by the nature of their functional groups. These properties are essential for their interactions with biological systems and their potential therapeutic applications. Studies on thiophene carboxamide derivatives highlight their potential as inhibitors and their reactivity towards various chemical transformations (Rawe et al., 2006).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For “2-Amino-4-(3,4-difluorophenyl)thiazole”, which might be related, it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

N-[2-(3,4-difluoroanilino)-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-9-4-3-8(6-10(9)15)17-12(18)7-16-13(19)11-2-1-5-20-11/h1-6H,7H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYVBYZBANVYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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